Imazamox Imazamox 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-(methoxymethyl)nicotinic acid is a pyridinemonocarboxylic acid that is nicotinic acid which is substituted substituted at position 5 by a methoxymethyl group and at position 2 by a 4,5-dihydro-1H-imidazol-2-yl group, that in turn is substituted by isopropyl, methyl, and oxo groups at positions 4, 4, and 5, respectively. It is a pyridinemonocarboxylic acid, an ether, an imidazolone and a member of imidazolines.
Brand Name: Vulcanchem
CAS No.: 114311-32-9
VCID: VC0530490
InChI: InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)
SMILES: CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C
Molecular Formula: C15H19N3O4
Molecular Weight: 305.33 g/mol

Imazamox

CAS No.: 114311-32-9

Inhibitors

VCID: VC0530490

Molecular Formula: C15H19N3O4

Molecular Weight: 305.33 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Imazamox - 114311-32-9

CAS No. 114311-32-9
Product Name Imazamox
Molecular Formula C15H19N3O4
Molecular Weight 305.33 g/mol
IUPAC Name 5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)
Standard InChIKey NUPJIGQFXCQJBK-UHFFFAOYSA-N
SMILES CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C
Canonical SMILES CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C
Appearance Solid powder
Colorform Off-white powdered solid
Density 1.39 g/mL
Melting Point 166.0 °C
166.0 to 166.7 °C
Description 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-(methoxymethyl)nicotinic acid is a pyridinemonocarboxylic acid that is nicotinic acid which is substituted substituted at position 5 by a methoxymethyl group and at position 2 by a 4,5-dihydro-1H-imidazol-2-yl group, that in turn is substituted by isopropyl, methyl, and oxo groups at positions 4, 4, and 5, respectively. It is a pyridinemonocarboxylic acid, an ether, an imidazolone and a member of imidazolines.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Stable under recommended storage conditions.
Solubility 0.01 M
In water, 4,160 ppm (mg/L) at 20 °C /deionized water/
In water, 116 (pH 5), >626 (pH 7), >628 (pH 9) (all in g/l, 25 °C)
In water, 4,113 (ppm) mg/L at 20 °C /deionized water/
Hexane 0.0006; methanol 6.68; acetonitrile 1.85; toluene 0.21; acetone 2.93; dichloromethane 14.3; ethyl acetate 1.02 (all g/100 mL)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Imazamox; AC 299263; AC-299263; AC299263; CL 299263; CL-299263; CL299263; Pulsar;
Vapor Pressure 1.26X10-11 mm Hg at 25 °C (est)
Reference 1: Rojano-Delgado AM, Priego-Capote F, De Prado R, de Castro MD. Ultrasound-assisted extraction with LC-TOF/MS identification and LC-UV determination of imazamox and its metabolites in leaves of wheat plants. Phytochem Anal. 2014 Jul-Aug;25(4):357-63. doi: 10.1002/pca.2467. Epub 2013 Aug 10. PubMed PMID: 23934624.
2: García-Garijo A, Palma F, Lluch C, Tejera NA. Physiological and biochemical responses of common vetch to the imazamox accumulation. Plant Physiol Biochem. 2013 Dec;73:321-5. doi: 10.1016/j.plaphy.2013.10.013. Epub 2013 Oct 17. PubMed PMID: 24184452.
3: Jain P, Tar'an B. Analysis of acetohydroxyacid synthase1 gene in chickpea conferring resistance to imazamox herbicide. Genome. 2014 Nov;57(11-12):593-600. doi: 10.1139/gen-2014-0145. Epub 2015 Mar 11. PubMed PMID: 25830785.
4: Christiansen A, Peterson A, Anderson SC, Lass R, Johnson M, Nienow AM. Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution. J Agric Food Chem. 2015 Dec 23;63(50):10768-77. doi: 10.1021/acs.jafc.5b04663. Epub 2015 Dec 9. PubMed PMID: 26616105.
5: Cabrera A, Celis R, Hermosín MC. Imazamox-clay complexes with chitosan- and iron(III)-modified smectites and their use in nanoformulations. Pest Manag Sci. 2016 Jul;72(7):1285-94. doi: 10.1002/ps.4106. Epub 2015 Oct 5. PubMed PMID: 26436824.
6: Wei J, Zhang X, Li X, Zeng D, Tan H. Enantioselective Phytotoxicity of Imazamox Against Maize Seedlings. Bull Environ Contam Toxicol. 2016 Feb;96(2):242-7. doi: 10.1007/s00128-015-1682-6. Epub 2015 Oct 27. PubMed PMID: 26508428.
7: García-Garijo A, Tejera NA, Lluch C, Palma F. Metabolic responses in root nodules of Phaseolus vulgaris and Vicia sativa exposed to the imazamox herbicide. Pestic Biochem Physiol. 2014 May;111:19-23. doi: 10.1016/j.pestbp.2014.04.005. Epub 2014 Apr 18. PubMed PMID: 24861929.
8: Balabanova DA, Paunov M, Goltsev V, Cuypers A, Vangronsveld J, Vassilev A. Photosynthetic Performance of the Imidazolinone Resistant Sunflower Exposed to Single and Combined Treatment by the Herbicide Imazamox and an Amino Acid Extract. Front Plant Sci. 2016 Oct 25;7:1559. eCollection 2016. PubMed PMID: 27826304; PubMed Central PMCID: PMC5078751.
9: Jimenez F, Rojano-Delgado AM, Fernández PT, Rodríguez-Suárez C, Atienza SG, De Prado R. Physiological, biochemical and molecular characterization of an induced mutation conferring imidazolinone resistance in wheat. Physiol Plant. 2016 Sep;158(1):2-10. doi: 10.1111/ppl.12445. Epub 2016 Jun 9. PubMed PMID: 26991509.
10: Riar DS, Norsworthy JK, Srivastava V, Nandula V, Bond JA, Scott RC. Physiological and molecular basis of acetolactate synthase-inhibiting herbicide resistance in barnyardgrass (Echinochloa crus-galli). J Agric Food Chem. 2013 Jan 16;61(2):278-89. doi: 10.1021/jf304675j. Epub 2013 Jan 4. PubMed PMID: 23237199.
11: Quivet E, Faure R, Georges J, Païssé JO, Herbreteau B, Lantéri P. Photochemical degradation of imazamox in aqueous solution: influence of metal ions and anionic species on the ultraviolet photolysis. J Agric Food Chem. 2006 May 17;54(10):3641-5. PubMed PMID: 19127738.
12: Harir M, Frommberger M, Gaspar A, Martens D, Kettrup A, El Azzouzi M, Schmitt-Kopplin P. Characterization of imazamox degradation by-products by using liquid chromatography mass spectrometry and high-resolution Fourier transform ion cyclotron resonance mass spectrometry. Anal Bioanal Chem. 2007 Nov;389(5):1459-67. Epub 2007 Jun 7. PubMed PMID: 17554530.
13: Mateos-Naranjo E, Redondo-Gómez S, Cox L, Cornejo J, Figueroa ME. Effectiveness of glyphosate and imazamox on the control of the invasive cordgrass Spartina densiflora. Ecotoxicol Environ Saf. 2009 Sep;72(6):1694-700. doi: 10.1016/j.ecoenv.2009.06.003. Epub 2009 Jul 4. PubMed PMID: 19577295.
14: Safarpour H, Asiaie R, Katz S. Quantitative analysis of imazamox herbicide in environmental water samples by capillary electrophoresis electrospray ionization mass spectrometry. J Chromatogr A. 2004 May 21;1036(2):217-22. PubMed PMID: 15146924.
15: Scarabel L, Pernin F, Délye C. Occurrence, genetic control and evolution of non-target-site based resistance to herbicides inhibiting acetolactate synthase (ALS) in the dicot weed Papaver rhoeas. Plant Sci. 2015 Sep;238:158-69. doi: 10.1016/j.plantsci.2015.06.008. Epub 2015 Jun 12. PubMed PMID: 26259184.
16: Dechene A, Rosendahl I, Laabs V, Amelung W. Sorption of polar herbicides and herbicide metabolites by biochar-amended soil. Chemosphere. 2014 Aug;109:180-6. doi: 10.1016/j.chemosphere.2014.02.010. Epub 2014 Mar 12. PubMed PMID: 24630449.
17: Kumar V, Jha P. First report of Ser653Asn mutation endowing high-level resistance to imazamox in downy brome (Bromus tectorum L.). Pest Manag Sci. 2017 Dec;73(12):2585-2591. doi: 10.1002/ps.4673. Epub 2017 Aug 29. PubMed PMID: 28734097.
18: Armendáriz O, Gil-Monreal M, Zulet A, Zabalza A, Royuela M. Both foliar and residual applications of herbicides that inhibit amino acid biosynthesis induce alternative respiration and aerobic fermentation in pea roots. Plant Biol (Stuttg). 2016 May;18(3):382-90. doi: 10.1111/plb.12412. Epub 2015 Nov 25. PubMed PMID: 26560850.
19: Morris A, Murrell EG, Klein T, Noden BH. Effect of two commercial herbicides on life history traits of a human disease vector, Aedes aegypti, in the laboratory setting. Ecotoxicology. 2016 Jul;25(5):863-70. doi: 10.1007/s10646-016-1643-9. Epub 2016 Mar 10. PubMed PMID: 26965703.
20: Wright AA, Sasidharan R, Koski L, Rodriguez-Carres M, Peterson DG, Nandula VK, Ray JD, Bond JA, Shaw DR. Transcriptomic changes in Echinochloa colona in response to treatment with the herbicide imazamox. Planta. 2018 Feb;247(2):369-379. doi: 10.1007/s00425-017-2784-7. Epub 2017 Oct 11. PubMed PMID: 29022094.
PubChem Compound 86137
Last Modified Nov 11 2021
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